Guanosine 5'-diphosphate
Overview
Description
Guanosine-5’-diphosphate is a nucleoside diphosphate composed of the nucleoside guanosine and two phosphate groups. It plays a crucial role in various biochemical processes, including intracellular signaling and metabolism. Guanosine-5’-diphosphate is an ester of pyrophosphoric acid with the nucleoside guanosine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes such as guanosine monophosphate kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .
Industrial Production Methods
In industrial settings, guanosine-5’-diphosphate is produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. This approach allows for the efficient production of guanosine-5’-diphosphate by optimizing the metabolic flux towards its synthesis .
Chemical Reactions Analysis
Types of Reactions
Guanosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed to guanosine monophosphate and inorganic phosphate by the action of phosphatases .
Common Reagents and Conditions
Common reagents used in the reactions involving guanosine-5’-diphosphate include adenosine triphosphate, pyruvate kinase, and phosphoenolpyruvate. These reactions typically occur under physiological conditions, with specific enzymes catalyzing the reactions .
Major Products Formed
The major products formed from the reactions involving guanosine-5’-diphosphate include guanosine monophosphate, guanosine triphosphate, and various glycosylated derivatives. These products play essential roles in cellular metabolism and signaling .
Scientific Research Applications
Guanosine-5’-diphosphate has numerous scientific research applications across various fields:
Mechanism of Action
Guanosine-5’-diphosphate exerts its effects by acting as a regulator of GTPases, which are molecular switches involved in signal transduction pathways. When bound to guanosine-5’-diphosphate, GTPases are in an inactive state. Upon exchange of guanosine-5’-diphosphate for guanosine triphosphate, GTPases become active and trigger downstream signaling cascades. This process is tightly regulated and serves as a molecular timer for various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Guanosine-5’-monophosphate: A nucleotide with a single phosphate group, involved in similar biochemical processes but with different regulatory roles.
Guanosine-5’-triphosphate: A nucleotide with three phosphate groups, serving as an energy source and a substrate for RNA synthesis.
Adenosine-5’-diphosphate: A similar nucleoside diphosphate with adenine as the nucleobase, involved in energy transfer and signaling.
Uniqueness
Guanosine-5’-diphosphate is unique in its role as a regulator of GTPases, which are critical for intracellular signaling. Its ability to interconvert with guanosine triphosphate and guanosine monophosphate allows it to participate in various metabolic and signaling pathways, making it a versatile and essential molecule in cellular processes .
Properties
IUPAC Name |
9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBWOGCFQCDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Record name | CARBAZOLE | |
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Related CAS |
51555-21-6 | |
Record name | Polycarbazole | |
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DSSTOX Substance ID |
DTXSID4020248 | |
Record name | Carbazole | |
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Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |
Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Boiling Point |
671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |
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Record name | Carbazole | |
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Flash Point |
220.0 °C (428.0 °F) - closed cup | |
Record name | Carbazole | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |
Record name | CARBAZOLE | |
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Density |
1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |
Record name | CARBAZOLE | |
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Vapor Pressure |
400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |
CAS No. |
86-74-8, 105184-46-1 | |
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Record name | 9H-Carbazole, labeled with carbon-14 | |
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Melting Point |
473 to 475 °F (NTP, 1992), 245 °C | |
Record name | CARBAZOLE | |
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